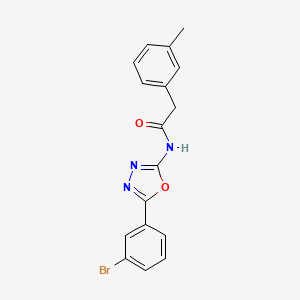
5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-oxadiazole derivatives have been found to exhibit significant anticancer properties. They are explored for their potential to inhibit various cancer cell lines and could be key in developing new anticancer drugs .
Anti-inflammatory and Analgesic Properties
These derivatives also show promising anti-inflammatory and analgesic effects. They are studied for their use in treating conditions that involve inflammation and pain .
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal activities of 1,2,4-oxadiazole derivatives make them candidates for new antibiotics and antifungal agents, addressing the growing concern of drug resistance .
Antiviral and Anti-HIV Potential
Research indicates that 1,2,4-oxadiazole compounds could play a role in antiviral therapies, including treatment against HIV, due to their inhibitory effects on viral replication .
Antidiabetic Activity
These derivatives are being investigated for their antidiabetic activity, which could lead to new treatments for diabetes by targeting various pathways involved in the disease .
Nematocidal Activity
Some 1,2,4-oxadiazole derivatives have shown excellent nematocidal activity, which could be useful in agricultural settings to protect crops from nematode infestations .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(p-tolyl)-1,2,4-oxadiazole, which is synthesized from p-toluidine and ethyl chloroformate. The second intermediate is 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 2,4-dimethoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "p-toluidine", "ethyl chloroformate", "2,4-dimethoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole", "React p-toluidine with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate p-tolyl carbamate.", "Add sodium methoxide to the p-tolyl carbamate to form the final product 3-(p-tolyl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde", "React 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a base such as sodium acetate to form the intermediate 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Decarboxylate the intermediate using a dehydrating agent such as thionyl chloride to form the final product 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde.", "Step 3: Coupling of intermediates to form final product", "React the two intermediates, 3-(p-tolyl)-1,2,4-oxadiazole and 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde, in the presence of a condensing agent such as phosphorus oxychloride to form the final product '5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole'." ] } | |
Numéro CAS |
1187346-02-6 |
Nom du produit |
5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole |
Formule moléculaire |
C20H18N4O3 |
Poids moléculaire |
362.389 |
Nom IUPAC |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |
Clé InChI |
MDSORRMSQWPXNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B2939794.png)
![2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide](/img/structure/B2939795.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2939797.png)
![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)
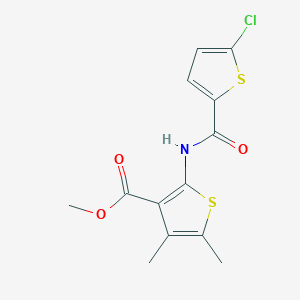
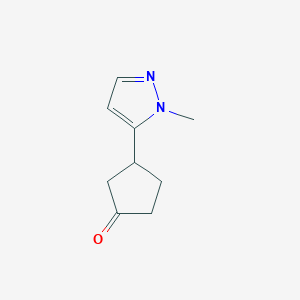
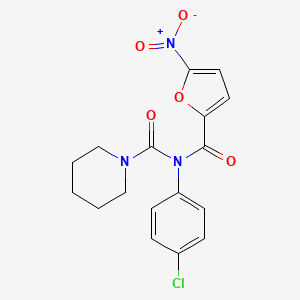
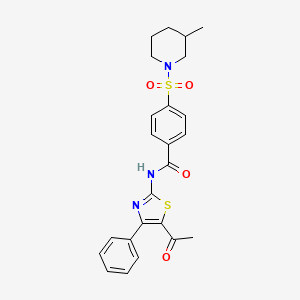
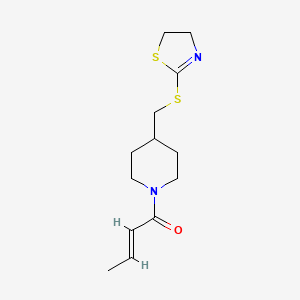
![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)
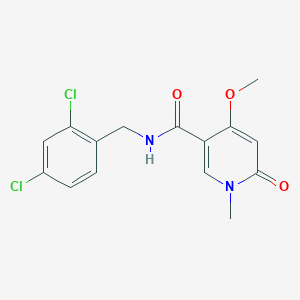
![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)
